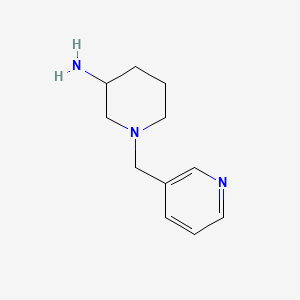

1-(Pyridin-3-ylmethyl)piperidin-3-amine

Beschreibung

1-(Pyridin-3-ylmethyl)piperidin-3-amine is a heterocyclic organic compound featuring a piperidine core substituted with an amine group at the 3-position and a pyridin-3-ylmethyl group at the 1-position. Its molecular formula is C₁₁H₁₇N₃, and it is commonly utilized as a versatile scaffold in medicinal chemistry and drug discovery. The compound is often synthesized as a hydrochloride salt (e.g., trihydrochloride, CAS 1158689-23-6) to enhance solubility and stability .

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZNCNRSNSXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-3-amine typically involves the reaction of pyridine derivatives with piperidine. One common method involves the alkylation of piperidine with a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride or potassium carbonate as bases, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of 1-(Pyridin-3-ylmethyl)piperidin-3-amine may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyridin-3-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 1-(Pyridin-3-ylmethyl)piperidin-3-amine exhibit promising anticancer properties. For instance, studies have demonstrated that related compounds can outperform established drugs like imatinib against lung cancer cell lines (A549) and exhibit significant cytotoxic effects. The mechanism involves the inhibition of specific enzymes involved in cell proliferation, positioning these compounds as potential candidates for cancer therapy .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives possess effective antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship suggests that modifications in the chemical structure can enhance biological efficacy .

Biological Research

Mechanism of Action:

The biological activity of 1-(Pyridin-3-ylmethyl)piperidin-3-amine is attributed to its interaction with molecular targets such as receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. For example, docking studies have indicated strong binding affinities to proteins involved in cancer progression, suggesting a potential role in targeted therapy .

Cytotoxicity Studies:

In recent investigations, the compound was tested against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and HER2-positive (MCF-7). Results indicated that certain derivatives significantly reduced cell viability at low concentrations, highlighting their potential as effective anticancer agents .

Industrial Applications

Synthesis of Novel Compounds:

1-(Pyridin-3-ylmethyl)piperidin-3-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of new materials with tailored properties for industrial applications .

Catalysis:

The compound has been explored for its catalytic properties in organic synthesis. For instance, it has been utilized in reactions involving piperidine derivatives, showcasing its versatility in facilitating chemical transformations under mild conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Hendradi et al. (2021) | Anticancer Activity | Novel derivatives showed higher efficacy than imatinib against A549 lung cancer cells. |

| Abdelazem et al. (2016) | Antimicrobial Properties | Derivatives exhibited potent antibacterial activity superior to commercial drugs against specific bacterial strains. |

| Usuki et al. (2023) | Synthesis Techniques | Developed a multi-stage synthesis method for piperidine derivatives using 1-(Pyridin-3-ylmethyl)piperidin-3-amine as a precursor. |

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Piperidine Substitution

1-(Pyridin-3-ylmethyl)piperidin-4-amine

- Key Differences : The amine group is located at the 4-position of the piperidine ring instead of the 3-position.

- Properties : This positional isomer (CAS 160357-88-0) has a molecular formula of C₁₁H₁₇N₃ , identical to the target compound, but the altered amine position may influence steric interactions and hydrogen-bonding capabilities.

- Applications : Similar use in ligand design, but differences in receptor binding have been hypothesized due to spatial rearrangement .

1-(Pyridin-4-ylmethyl)piperidin-4-amine

- Key Differences : The pyridine ring is substituted at the 4-position instead of the 3-position.

Analogues with Different Heterocyclic Cores

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

- Key Differences : Replaces the pyridine ring with a pyrimidine ring.

- Properties: Molecular formula C₉H₁₆Cl₂N₄ (CAS 1354950-57-4).

1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine

Salt Forms and Physicochemical Properties

Biologische Aktivität

1-(Pyridin-3-ylmethyl)piperidin-3-amine, also known as 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, is a nitrogen-containing heterocyclic compound recognized for its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridine moiety, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of approximately 300.66 g/mol. The structural characteristics facilitate various interactions with biological systems, making it a candidate for medicinal chemistry applications.

Biological Activities

Research indicates that 1-(Pyridin-3-ylmethyl)piperidin-3-amine exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For instance, derivatives were tested against the A549 lung cancer cell line and demonstrated significant cytotoxic effects, outperforming established drugs like imatinib in some cases .

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial species as well as certain fungal strains. The antibacterial activity was evaluated against specialized aquatic bacterial species, revealing promising results .

- Antioxidant Activity : The antioxidant properties of the compound were assessed, showing IC50 values comparable to those of ascorbic acid, indicating its potential as a natural antioxidant agent .

The mechanisms through which 1-(Pyridin-3-ylmethyl)piperidin-3-amine exerts its effects are multifaceted:

- Receptor Interactions : The compound interacts with various receptors involved in cell signaling pathways critical for cancer progression. Notably, it has been shown to interact with proteins such as PI3K and CDK4, which are crucial for tumor growth and survival .

- Cytotoxicity : In vitro studies using MTT assays have quantified the cytotoxic effects of the compound on different cancer cell lines. For example, it exhibited IC50 values indicating effective inhibition at low concentrations (e.g., 6.25 µM for MDA-MB-231 cells) .

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride | Chiral variant | Exhibits different biological activity profiles due to chirality |

| (S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride | Chiral variant | May interact differently with biological targets compared to (R) |

| 1-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride | Structural variation | Variation in pyridine position may alter receptor interactions |

This table illustrates how minor structural modifications can lead to significant variations in biological activity.

Case Studies

Several studies have documented the efficacy of 1-(Pyridin-3-ylmethyl)piperidin-3-amine in clinical settings:

- Lung Cancer Treatment : A study evaluated novel derivatives of the compound against A549 cells, demonstrating enhanced anticancer properties compared to traditional therapies .

- Antibacterial Efficacy : Research highlighted the compound's ability to inhibit growth in both Gram-positive and Gram-negative bacteria, suggesting its potential role in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.